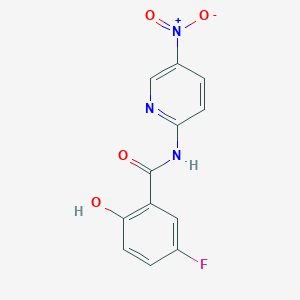![molecular formula C19H12F4 B14212783 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene CAS No. 825633-78-1](/img/structure/B14212783.png)
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C19H12F4. This compound is characterized by the presence of multiple fluorine atoms and a complex aromatic structure, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene typically involves multiple steps, including halogenation and cross-coupling reactions. One common method involves the use of organometallic reagents such as Grignard reagents or lithium reagents to introduce the fluorine atoms into the aromatic ring . The reaction conditions often require the presence of catalysts like palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursors are treated with fluorinating agents under controlled conditions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions .
化学反応の分析
Types of Reactions
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various fluorinated aromatic compounds with different functional groups, which can be used in further chemical synthesis or industrial applications .
科学的研究の応用
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
作用機序
The mechanism of action of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and other biochemical processes .
類似化合物との比較
Similar Compounds
- 1,2,3-Trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
825633-78-1 |
|---|---|
分子式 |
C19H12F4 |
分子量 |
316.3 g/mol |
IUPAC名 |
1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene |
InChI |
InChI=1S/C19H12F4/c1-11-2-4-12(5-3-11)13-6-7-15(16(20)8-13)14-9-17(21)19(23)18(22)10-14/h2-10H,1H3 |
InChIキー |
WBVQTMYUJCROHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


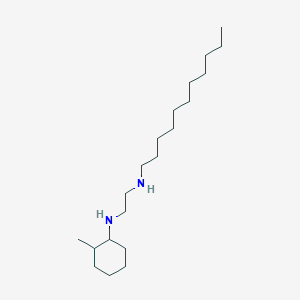
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
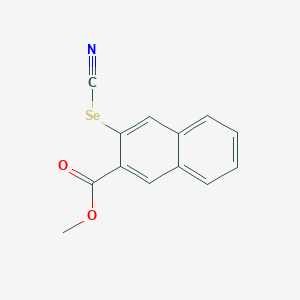
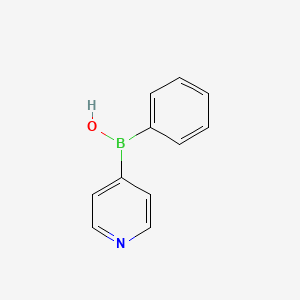
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)


![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
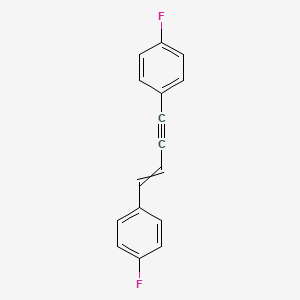
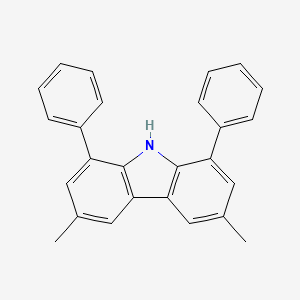
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
